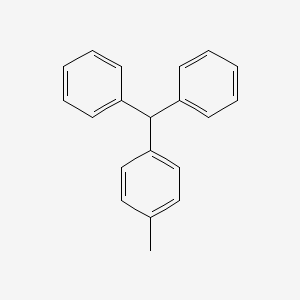

1-(Diphenylmethyl)-4-methylbenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-benzhydryl-4-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18/c1-16-12-14-19(15-13-16)20(17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-15,20H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAXHVWBUGQJBPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20288040 | |

| Record name | 1-(diphenylmethyl)-4-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20288040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

603-37-2 | |

| Record name | 1-(Diphenylmethyl)-4-methylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=603-37-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 603-37-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53886 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(diphenylmethyl)-4-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20288040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Routes for 1 Diphenylmethyl 4 Methylbenzene and Its Precursors/derivatives

Primary Synthetic Approaches to the Core Benzhydryl-Toluene Scaffold

The fundamental structure of 1-(diphenylmethyl)-4-methylbenzene can be assembled through direct synthetic pathways or by leveraging strategically chosen precursors.

Direct Synthesis Pathways

The most common and direct method for the synthesis of this compound is the Friedel-Crafts alkylation. wikipedia.orgrsc.orgnih.gov This electrophilic aromatic substitution reaction involves the alkylation of an aromatic ring. In this specific case, toluene (B28343) is reacted with a suitable benzylating agent in the presence of a Lewis acid catalyst.

A prevalent approach involves the reaction of toluene with diphenylmethanol (B121723) catalyzed by a Lewis acid, such as aluminum chloride. nih.gov This method is often favored for its efficiency. nih.gov Another variation of the Friedel-Crafts reaction utilizes benzyl (B1604629) halides, like benzyl chloride, to alkylate toluene. acs.org The use of heterogeneous catalysts, such as ZnCl2 supported on silica, has also been explored to facilitate this transformation. acs.org

Table 1: Key Data on Direct Synthesis of this compound via Friedel-Crafts Alkylation

| Reactant 1 | Reactant 2 | Catalyst | Key Findings | Reference |

| Toluene | Diphenylmethanol | Aluminum chloride | Efficient method with minimal byproducts. | nih.gov |

| Toluene | Benzyl Chloride | Metal Oxides | Catalyzes the reaction with selectivity similar to metal sulfates. | |

| Toluene | Benzyl Chloride | ZnCl2/SiO2 | Quantitative conversion of benzyl chloride can be achieved. | acs.org |

Strategic Utilization of Precursors (e.g., 4-Methyltrityl Chloride)

The synthesis of the this compound scaffold can also be approached through the strategic use of precursors, a notable example being 4-methyltrityl chloride. This compound, also known as 1-[chloro(diphenyl)methyl]-4-methylbenzene, is a derivative of the target molecule and serves as a valuable protecting group in organic synthesis, particularly in peptide synthesis. nih.gov

The 4-methyltrityl (Mtt) group is recognized for its utility in protecting amine and thiol functionalities. nih.gov Its introduction and removal under specific conditions allow for the selective modification of complex molecules. While not a direct route to the unsubstituted this compound, the synthesis and reactions of 4-methyltrityl chloride are integral to the broader chemistry of this class of compounds. The synthesis of 4-methyltrityl chloride itself typically involves the reaction of 4-methyltriphenylmethanol with a chlorinating agent like thionyl chloride.

Advanced Synthetic Strategies

Beyond direct alkylation, more sophisticated strategies, including multi-step convergent and divergent syntheses, as well as solid-phase applications, have been developed for constructing and utilizing the benzhydryl-toluene framework.

Multi-step Convergent and Divergent Syntheses

Convergent Synthesis: A convergent approach to unsymmetrical diarylmethanes, including derivatives of the this compound scaffold, involves the synthesis of separate fragments that are then combined in the final steps. For instance, a versatile method for synthesizing unsymmetrical diarylmethanes involves a one-pot, four-component reaction to form benzhydrylphosphonium salts, which can then be chemoselectively reduced. nih.gov This strategy allows for the modular and efficient construction of diarylmethane scaffolds with two distinct aryl groups. nih.gov

Divergent Synthesis: In a divergent synthesis, a common intermediate is used to generate a library of structurally diverse compounds. nih.gov Starting from a central benzhydryl core, various functional groups can be introduced to access a range of derivatives. For example, a common divergent intermediate can be used to synthesize a diverse collection of pseudo-natural products. nih.gov This approach is particularly valuable in drug discovery and materials science for creating a wide array of molecules for screening and property evaluation.

Application in Solid-Phase Synthesis of Amines

The 4-methyltrityl (Mtt) protecting group, a derivative of the this compound core, finds significant application in solid-phase synthesis, particularly in the preparation of peptides and other amine-containing molecules. The Mtt group is used to protect the side chains of amino acids, such as lysine, during peptide synthesis. Its stability under basic conditions and selective removal under mild acidic conditions make it an orthogonal protecting group to the more common Fmoc and Boc protecting groups. This allows for the selective deprotection and modification of specific amino acid residues within a growing peptide chain, enabling the synthesis of complex and modified peptides.

Stereoselective Synthesis Considerations

The central carbon atom of the benzhydryl group in this compound is a prochiral center. Therefore, the development of stereoselective methods to synthesize enantioenriched or enantiopure versions of this compound and its derivatives is a significant area of research.

The enantioselective synthesis of chiral triarylmethanes and related benzhydryl compounds has been achieved through various catalytic asymmetric methods. nih.govrsc.orgacs.orgrsc.org These approaches often rely on the use of chiral catalysts to control the stereochemical outcome of the reaction.

Catalytic Asymmetric Approaches:

Chiral Lewis Acid Catalysis: Chiral Lewis acids can be employed to catalyze the Friedel-Crafts reaction in an enantioselective manner. nih.gov By coordinating to the electrophile, the chiral catalyst creates a chiral environment that directs the approach of the nucleophile (the aromatic ring), leading to the preferential formation of one enantiomer.

Organocatalysis: Chiral organocatalysts, such as chiral phosphoric acids, have been successfully used for the asymmetric synthesis of enantioenriched triarylmethanes. rsc.orgrsc.org These catalysts can activate the electrophile through hydrogen bonding, creating a chiral pocket that dictates the stereoselectivity of the C-C bond formation.

Transition Metal Catalysis: Chiral transition metal complexes, for instance, those based on rhodium or copper, have been utilized in the enantioselective synthesis of triarylmethanes through C-H functionalization or conjugate addition reactions. nih.govacs.org

These methodologies, while often demonstrated on related triarylmethane systems, lay the groundwork for the potential asymmetric synthesis of this compound, offering pathways to access optically active derivatives for applications in areas such as chiral ligands and pharmaceuticals.

Enantioselective and Diastereoselective Methodologies

The creation of a chiral center at the methine carbon of this compound requires precise control over the spatial orientation of the three aryl substituents. The asymmetric synthesis of such triarylmethanes is a significant challenge in organic chemistry. Research has led to several promising strategies, including the direct asymmetric arylation of diarylmethanes, desymmetrization of triarylmethanes, Brønsted acid-catalyzed Friedel–Crafts-type arylations, and conjugate additions to quinone methides. sigmaaldrich.com

One notable approach involves the rhodium-catalyzed asymmetric arylation of diarylmethylamines with arylboron reagents. rsc.org This method is presumed to proceed through the formation of o-quinone methide intermediates, which then undergo a rhodium-catalyzed asymmetric 1,4-addition of the arylboron reagent. rsc.org While a specific application to this compound is not detailed, the reaction of a diarylmethylamine (where one aryl group is 2-hydroxyphenyl and the other is phenyl) with a p-tolylboroxine in the presence of a chiral rhodium catalyst could theoretically produce the desired chiral product with high enantioselectivity. rsc.org The enantiomeric excess in these reactions is generally high, often reaching 90% or more when using a chiral diene ligand such as (Fc-tfb). rsc.org

Another powerful strategy is the enantioselective C–H functionalization of cyclohexadienes with diaryldiazomethanes, catalyzed by dirhodium complexes. nih.gov This method allows for the synthesis of a wide array of triarylmethanes with high enantioselectivity. The process involves the C-H insertion of a diarylcarbene into a cyclohexadiene, followed by oxidation to the aromatic triarylmethane. For instance, the reaction of 1-methyl-1,4-cyclohexadiene (B1585077) with a diaryldiazomethane could generate a diastereomeric mixture of C-H insertion products, which upon oxidation with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), would yield the corresponding chiral triarylmethane. nih.gov The enantioselectivity of this process is influenced by the electronic properties of the substituents on the diaryldiazomethane, with greater differentiation between electron-donating and electron-withdrawing groups leading to higher enantiomeric excess. nih.gov

A dual catalytic system combining gold(I) and rhodium(I) has also been developed for the one-pot asymmetric synthesis of chiral triarylmethanes. sigmaaldrich.com This bimetallic cascade reaction involves the intramolecular cyclization of an aryl-substituted enynamide facilitated by gold catalysis to form a furan-embedded aza-ortho-quinone methide intermediate. This intermediate then undergoes a rhodium-catalyzed enantioselective aryl addition to yield a chiral triarylmethane bearing a heteroaromatic furan (B31954) unit. sigmaaldrich.com

Brønsted acid catalysis represents another avenue for the asymmetric synthesis of triarylmethanes. researchgate.net Aza-ortho-quinone methides, generated in situ, can react with various nucleophiles in the presence of a chiral Brønsted acid to produce indole (B1671886) scaffolds with a quaternary stereocenter, demonstrating the potential for creating complex chiral architectures. researchgate.net

| Methodology | Catalyst/Reagent | Key Intermediate | Reported Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Rhodium-Catalyzed Asymmetric Arylation | Chiral diene-rhodium catalyst (e.g., with Fc-tfb ligand) | o-Quinone methide | Up to 97% | rsc.org |

| Rhodium-Catalyzed C-H Functionalization | Dirhodium catalysts (e.g., Rh₂(S-PTAD)₄) | Diarylcarbene | 75-93% | nih.gov |

| Gold(I)/Rhodium(I) Relay Catalysis | Gold(I) and Rhodium(I) complexes | Furan-embedded aza-ortho-quinone methide | High enantioselectivity | sigmaaldrich.com |

| Asymmetric Brønsted Acid Catalysis | Chiral phosphoric acid | Aza-ortho-quinone methide | High enantioselectivity | researchgate.net |

Application of Chiral Auxiliaries

The use of chiral auxiliaries is a well-established strategy in asymmetric synthesis to induce stereoselectivity. researchgate.net A chiral auxiliary is a chemical compound that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. researchgate.net After the desired stereoselective transformation, the auxiliary can be removed and ideally recycled. sigmaaldrich.com

In the context of synthesizing chiral derivatives of this compound, a chiral auxiliary could be attached to one of the precursor molecules. For example, a chiral auxiliary could be appended to a diarylmethane precursor to direct the enantioselective addition of the third aryl group. The auxiliary creates a chiral environment around the reaction center, leading to the preferential formation of one diastereomer over the other.

Commonly used chiral auxiliaries are often derived from readily available natural products like amino acids, alkaloids, or terpenes. researchgate.net Evans' oxazolidinone auxiliaries, for instance, are widely used in asymmetric alkylations, aldol (B89426) reactions, and Diels-Alder reactions. In a potential synthetic route towards a chiral derivative of this compound, a diarylacetic acid precursor could be coupled to a chiral auxiliary, such as a chiral oxazolidinone. The resulting amide could then be subjected to a diastereoselective arylation reaction. Subsequent cleavage of the auxiliary would yield the enantiomerically enriched triarylmethane derivative.

| Chiral Auxiliary Type | Example | Typical Application | Potential Use for this compound Synthesis | Reference |

|---|---|---|---|---|

| Oxazolidinones | (S)-4-Benzyl-2-oxazolidinone | Asymmetric alkylations, aldol reactions | Directing the arylation of a diarylacetic acid precursor. | |

| Camphorsultams | (1S)-(-)-2,10-Camphorsultam | Asymmetric Diels-Alder, alkylations | Controlling the addition of an aryl nucleophile to a diarylmethyl electrophile. | researchgate.net |

| Ephedrine Derivatives | (1R,2S)-(-)-Ephedrine | Asymmetric reductions, alkylations | Formation of a chiral ligand for a metal-catalyzed cross-coupling reaction. | sigmaaldrich.com |

Reaction Mechanisms and Chemical Transformations Involving 1 Diphenylmethyl 4 Methylbenzene

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene (B151609) and its derivatives. masterorganicchemistry.com The reaction proceeds via a two-step mechanism: initial attack of an electrophile by the aromatic π-system to form a resonance-stabilized carbocation intermediate (arenium ion or Wheland intermediate), followed by deprotonation to restore aromaticity. masterorganicchemistry.com The substituents on the benzene ring significantly influence both the rate of reaction and the position of the incoming electrophile. libretexts.org

In 1-(diphenylmethyl)-4-methylbenzene, the tolyl ring contains two substituents: a methyl group (-CH₃) and a diphenylmethyl group (-CH(C₆H₅)₂). Both are alkyl groups and are classified as activating, electron-donating groups. youtube.com Such groups increase the electron density of the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles than benzene itself.

Activating groups are known to be ortho, para-directors. libretexts.orglibretexts.org This directive effect stems from the ability of the substituent to stabilize the positive charge in the arenium ion intermediate through inductive effects and, in some cases, resonance. For alkyl groups like methyl, the primary mode of stabilization is induction. youtube.com When the electrophile attacks at the ortho or para positions relative to the substituent, one of the resulting resonance structures places the positive charge on the carbon atom directly bonded to the substituent. libretexts.orglibretexts.org This allows for direct stabilization by the electron-donating group, lowering the activation energy for these pathways compared to meta attack. libretexts.org

In the case of this compound, both the methyl and the diphenylmethyl groups direct incoming electrophiles to their respective ortho and para positions.

Methyl group (-CH₃): Directs to positions 2, 4, and 6.

Diphenylmethyl group (-CH(C₆H₅)₂): Directs to positions 1, 3, and 5.

However, the bulky nature of the diphenylmethyl group introduces significant steric hindrance, which can influence the final product distribution. youtube.com For example, substitution at the positions ortho to the diphenylmethyl group (positions 3 and 5) is sterically hindered. Consequently, electrophilic attack is most likely to occur at the positions activated by the methyl group and less sterically encumbered, primarily position 2 (ortho to methyl and meta to diphenylmethyl) and position 4 (para to methyl and ipso to diphenylmethyl).

For instance, in the sulfonation of this compound, substitution is sterically hindered at the ortho positions. This leads to the formation of 3-sulfo and 5-sulfo isomers as the predominant products under certain conditions.

| Substituent | Activating/Deactivating | Directing Effect | Favored Positions for Attack | Notes |

|---|---|---|---|---|

| -CH₃ (Methyl) | Activating | Ortho, Para | 2, 4, 6 | Electron-donating via induction. youtube.com |

| -CH(C₆H₅)₂ (Diphenylmethyl) | Activating | Ortho, Para | 1, 3, 5 | Bulky group introduces steric hindrance, especially at ortho positions (3 and 5). |

The mechanism for electrophilic substitution on substituted benzenes like toluene (B28343) has been studied to understand the preference for ortho and para substitution. irjet.net The rate-determining step is the formation of the arenium ion. masterorganicchemistry.com The stability of this intermediate dictates the reaction pathway. For toluene, theoretical calculations show that the transition states leading to ortho and para substituted products are lower in energy than the transition state for meta substitution. irjet.net This is because the positive charge in the ortho and para intermediates can be delocalized onto the carbon bearing the methyl group, which provides inductive stabilization. youtube.comlibretexts.org

The general steps are:

Formation of the electrophile (E⁺).

Attack by the aromatic ring: The π electrons of the tolyl ring attack the electrophile, forming a new C-E bond and a resonance-stabilized arenium ion. The attack will preferentially occur at the positions most activated and least sterically hindered.

Deprotonation: A base in the reaction mixture removes a proton from the carbon atom that formed the new bond, restoring the aromaticity of the ring. masterorganicchemistry.com

Computational methods like the RegioSQM tool can predict regioselectivity by calculating the free energies of protonated intermediates, identifying the most nucleophilic centers in a molecule. rsc.orgchemrxiv.org Such tools could be applied to this compound to provide a more quantitative prediction of substitution patterns.

Nucleophilic Substitution Pathways

Nucleophilic aromatic substitution (SₙAr) is less common for simple hydrocarbons like this compound because they lack the necessary features to facilitate such a reaction. wikipedia.org SₙAr reactions typically require an electron-withdrawing group (to activate the ring towards nucleophilic attack) and a good leaving group (like a halide). wikipedia.orgyoutube.commasterorganicchemistry.com The aromatic ring of this compound is electron-rich due to its alkyl substituents and has no inherent leaving group. Therefore, it does not readily undergo SₙAr reactions under standard conditions.

For SₙAr to occur, the compound would first need to be functionalized to introduce a suitable leaving group and potentially an activating group. The mechanism generally proceeds through an addition-elimination pathway involving a negatively charged intermediate known as a Meisenheimer complex. youtube.comnih.gov

Cine-substitution occurs when the incoming group takes a position adjacent to the one occupied by the leaving group. arkat-usa.org Tele-substitution involves the entering group attaching to a position further away. arkat-usa.org These are rare reaction types that often proceed through unusual intermediates like benzynes or require specific substrates, such as nitroarenes or organometallic complexes. arkat-usa.orgresearchgate.net

There is no evidence in the reviewed literature to suggest that this compound undergoes cine- or tele-substitution reactions. These mechanisms require specific conditions and substrate features—such as the ability to generate a benzyne (B1209423) intermediate via elimination or the presence of strong electron-withdrawing groups that can stabilize intermediates in a particular way—which are absent in this hydrocarbon. arkat-usa.orgnih.gov

In hypothetical nucleophilic substitution reactions involving a derivative of this compound (e.g., a halogenated version), the nature of the leaving group and the nucleophile would be critical. For SₙAr reactions, the rate is often dependent on the formation of the Meisenheimer complex, which is typically the rate-determining step. masterorganicchemistry.com Paradoxically, fluoride (B91410) is often the best leaving group in these reactions, even though it is a poor leaving group in Sₙ1 and Sₙ2 reactions. masterorganicchemistry.com This is because its high electronegativity strongly polarizes the carbon atom it is attached to, facilitating the initial nucleophilic attack.

Addition Reactions

Addition reactions to aromatic rings are energetically unfavorable because they result in the loss of aromatic stabilization. Such reactions typically require forcing conditions, such as high pressure, high temperature, and a catalyst.

One of the most common addition reactions for aromatic compounds is catalytic hydrogenation. In this reaction, hydrogen gas (H₂) is added across the double bonds of the aromatic ring in the presence of a metal catalyst (e.g., platinum, palladium, or nickel). This process converts the aromatic ring into a cyclohexane (B81311) ring. For this compound, complete hydrogenation would saturate all three aromatic rings to yield 1-(dicyclohexylmethyl)-4-methylcyclohexane. The reaction would proceed in a stepwise manner, and it is possible to achieve partial hydrogenation under controlled conditions.

Another type of addition reaction is the Birch reduction, which uses sodium or lithium metal in liquid ammonia (B1221849) with an alcohol. This reaction reduces the benzene ring to a 1,4-cyclohexadiene. The regioselectivity of the Birch reduction is sensitive to the electronic nature of the substituents on the ring. Electron-donating groups, like the methyl and diphenylmethyl groups in this compound, direct the reduction to produce a diene where the substituents are on a double bond.

Addition reactions can also occur on conjugated dienes, typically involving 1,2- and 1,4-addition pathways. masterorganicchemistry.comyoutube.comyoutube.comyoutube.com However, since the aromatic rings in this compound are not conjugated dienes in the typical sense, these specific mechanisms are not directly applicable unless the ring is first partially reduced.

Catalytic Hydrogenation and Ring Saturation Transformations

The aromatic rings of this compound can undergo catalytic hydrogenation to form fully saturated cycloalkane structures. This transformation typically requires high-pressure conditions and the use of specific metal catalysts. The hydrogenation of aromatic compounds is a significant process in organic synthesis, leading to the formation of alicyclic compounds which are valuable intermediates in pharmaceuticals and material science. rsc.org

The complete saturation of the aromatic rings in this compound would yield 1-(dicyclohexylmethyl)-4-methylcyclohexane. This reaction involves the addition of hydrogen atoms across the double bonds of the aromatic systems. The stability of the aromatic rings necessitates more forcing conditions, such as elevated hydrogen pressure and temperature, compared to the hydrogenation of simple alkenes. beilstein-journals.org Catalysts like rhodium on carbon or platinum-based catalysts are often employed for the hydrogenation of aromatic rings. beilstein-journals.org The stereochemistry of the resulting product, whether cis or trans isomers are formed, is influenced by the choice of catalyst and the reaction conditions. chegg.com

Table 1: General Conditions for Catalytic Hydrogenation of Aromatic Rings

| Catalyst | Pressure (atm) | Temperature (°C) | Product |

| Rhodium on Carbon | High | Elevated | Cyclohexane derivatives |

| Platinum oxide | High | Elevated | Cyclohexane derivatives |

This table represents general conditions and specific outcomes for this compound would require experimental verification.

Intermolecular and Intramolecular Addition Processes

The aromatic rings of this compound are generally resistant to simple electrophilic addition reactions that are characteristic of alkenes, due to the stability conferred by aromaticity. nih.gov Reactions with electrophiles like bromine (Br₂) typically require a Lewis acid catalyst to proceed via electrophilic aromatic substitution rather than addition. csbsju.educhemguide.co.uk

However, derivatives of this compound can be designed to undergo intramolecular cyclization reactions, such as the Friedel-Crafts reaction. For instance, a derivative containing a suitable electrophilic center could cyclize onto one of the aromatic rings to form a new fused ring system. The success of such intramolecular reactions depends on the nature of the substituent, the Lewis acid catalyst used, and the reaction conditions. nih.govbeilstein-journals.orgd-nb.info These cyclizations are powerful methods for constructing complex polycyclic aromatic hydrocarbons.

Oxidation and Reduction Processes

Selective Oxidation of Alkyl Chains

The methyl group on the tolyl moiety of this compound is susceptible to oxidation. Strong oxidizing agents can convert this methyl group into a carboxylic acid. For example, treatment with potassium permanganate (B83412) (KMnO₄) under appropriate conditions would yield 4-(diphenylmethyl)benzoic acid. researchgate.net

Selective oxidation to the aldehyde, 4-(diphenylmethyl)benzaldehyde, is a more challenging transformation that requires milder and more specific oxidizing agents to avoid over-oxidation to the carboxylic acid.

Table 2: Oxidation of the Methyl Group in Toluene Derivatives

| Reagent | Product |

| Potassium Permanganate (KMnO₄) | Benzoic Acid |

| Chromic Acid (H₂CrO₄) | Benzoic Acid |

| Cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN) | Benzaldehyde (selective) |

This table illustrates general transformations for toluene derivatives; specific application to this compound would require tailored conditions.

Reductive Transformations of Functional Groups

Functional groups introduced onto the this compound scaffold can undergo various reductive transformations. For instance, a nitro group, which can be introduced onto one of the aromatic rings via electrophilic nitration, can be reduced to an amino group. This transformation is fundamental in the synthesis of anilines, which are key precursors for dyes, pharmaceuticals, and polymers.

Common methods for the reduction of aromatic nitro compounds include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney nickel, as well as chemical reduction with metals such as iron, zinc, or tin in acidic media. csbsju.edubeilstein-journals.orgnih.gov The choice of reducing agent can be critical to ensure chemoselectivity, especially if other reducible functional groups are present in the molecule. d-nb.info

Table 3: Common Reagents for the Reduction of Aromatic Nitro Compounds

| Reagent | Product |

| H₂, Pd/C | Amine |

| Fe, HCl | Amine |

| SnCl₂, HCl | Amine |

| Zn, HCl | Amine |

This table provides general methods for nitro group reduction.

Coupling Reactions

Organometallic Coupling Strategies

Organometallic coupling reactions, such as the Suzuki-Miyaura and Negishi couplings, are powerful tools for the formation of carbon-carbon bonds and can be applied to derivatives of this compound. These reactions typically involve the coupling of an organohalide with an organometallic reagent in the presence of a transition metal catalyst, most commonly palladium. researchgate.netorganic-chemistry.org

For instance, a halogenated derivative of this compound, such as 4-bromo-1-(diphenylmethyl)benzene, could be coupled with an arylboronic acid (in a Suzuki-Miyaura reaction) or an organozinc reagent (in a Negishi reaction) to form a biaryl product. rsc.orgresearchgate.netnih.govarkat-usa.org These reactions offer a versatile route to extend the molecular framework and synthesize more complex derivatives. The choice of catalyst, ligands, base, and solvent is crucial for achieving high yields and selectivity in these coupling reactions. rsc.orgnih.gov

Table 4: Key Components of Suzuki-Miyaura and Negishi Coupling Reactions

| Reaction | Organometallic Reagent | Catalyst (typical) |

| Suzuki-Miyaura | Organoboron (e.g., boronic acid) | Palladium complex |

| Negishi | Organozinc | Palladium or Nickel complex |

This table outlines the general components for these coupling reactions.

Friedel-Crafts Acylation and Alkylation Derivatives

Friedel-Crafts reactions are a cornerstone of organic synthesis, enabling the attachment of alkyl and acyl groups to aromatic rings. These reactions typically employ a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃), to generate a potent electrophile that then attacks the electron-rich aromatic ring. cerritos.educhemguide.co.uk

The synthesis of this compound itself can be achieved via a Friedel-Crafts alkylation of toluene with benzyl (B1604629) chloride, often catalyzed by solid acid catalysts. chemijournal.com

While specific, detailed research on the Friedel-Crafts acylation and alkylation of this compound is not extensively documented in publicly available literature, the principles of electrophilic aromatic substitution provide a strong indication of the expected reactivity. The diphenylmethyl substituent is an activating group, directing incoming electrophiles to the ortho and para positions of the methyl-substituted benzene ring. However, due to the significant steric hindrance posed by the bulky diphenylmethyl group, substitution at the para position relative to the methyl group is generally favored. chemguide.co.uk

Friedel-Crafts Acylation:

In a typical Friedel-Crafts acylation, an acyl halide (such as acetyl chloride) or an acid anhydride (B1165640) is used as the acylating agent in the presence of a Lewis acid catalyst. chemguide.co.uk The reaction proceeds through the formation of an acylium ion, which then acts as the electrophile. youtube.com For this compound, the expected major product of acylation would be the substitution on the tolyl ring.

It is important to note that the product of a Friedel-Crafts acylation is a ketone. This resulting ketone is less reactive than the starting material, which conveniently prevents further acylation reactions from occurring. youtube.com

Friedel-Crafts Alkylation:

Friedel-Crafts alkylation involves the reaction of an aromatic compound with an alkyl halide, alkene, or alcohol in the presence of a Lewis acid catalyst. cerritos.edu A significant challenge in Friedel-Crafts alkylation is the potential for polyalkylation, as the newly added alkyl group can further activate the aromatic ring, making the product more reactive than the starting material. youtube.com Another complication is the possibility of carbocation rearrangements, which can lead to a mixture of products. cerritos.edu

For this compound, alkylation would be expected to introduce an additional alkyl group onto one of the aromatic rings. The position of this substitution would be influenced by the directing effects of the existing substituents and steric factors.

Due to the lack of specific documented examples for the Friedel-Crafts reactions of this compound, a data table with detailed research findings cannot be generated at this time.

Rearrangement Reactions

Rearrangement reactions involve the migration of an atom or group within a molecule to form a structural isomer. These transformations can be initiated by various factors, including acidic or basic conditions. While a broad range of rearrangement reactions are known in organic chemistry, such as the Wagner-Meerwein, pinacol, and Beckmann rearrangements, specific instances involving this compound are not well-documented in the surveyed literature. slideshare.net

One type of rearrangement that could be conceptually relevant is the benzilic acid rearrangement, which involves the 1,2-rearrangement of 1,2-diketones to form α-hydroxy–carboxylic acids in the presence of a base. wikipedia.org However, this would require prior oxidation of this compound to a corresponding diketone.

Given the current state of available information, a detailed discussion and data table on the rearrangement reactions of this compound cannot be provided.

Catalytic Applications and Ligand Design Incorporating 1 Diphenylmethyl 4 Methylbenzene Moieties

Role as a Ligand Framework in Organometallic Catalysis

The incorporation of the 1-(diphenylmethyl)-4-methylbenzene framework is central to creating sterically demanding yet flexible ligands. nih.gov This bulk is instrumental in stabilizing reactive, low-valent transition metal centers, a key factor in the efficiency of many catalytic cycles. arkat-usa.org By preventing catalyst deactivation pathways such as bimolecular decomposition, these bulky ligands enable challenging chemical transformations under milder conditions and with lower catalyst loadings. rsc.orgnih.gov The strategic placement of the diphenylmethyl groups on the ligand scaffold allows for the fine-tuning of the electronic and steric properties of the resulting metal complexes, thereby influencing their catalytic activity and selectivity. nih.govnih.gov

Ligands derived from this compound have been successfully employed in palladium-based catalysis, particularly in cross-coupling reactions. rsc.orgresearchgate.net The significant steric hindrance provided by these ligands is crucial for promoting the reductive elimination step and stabilizing the active palladium species. sigmaaldrich.com

One of the most notable applications is in Suzuki-Miyaura coupling reactions. For instance, the palladium complex [Pd(IPr)(cin)Cl], where IPr is a bulky NHC ligand incorporating the 1-(diphenylmethyl)-4-methylphenyl moiety, has shown high activity for the synthesis of sterically hindered tetra-ortho-substituted biaryl compounds. rsc.org These reactions proceed efficiently under mild conditions and with very low catalyst loadings, demonstrating superior performance compared to earlier catalytic systems. rsc.org The versatility of palladium catalysis is further enhanced by the ability to modify the ligand structure, which allows for the optimization of reaction conditions for a wide range of substrates, including those with electron-donating and electron-withdrawing groups. researchgate.netsigmaaldrich.com

Table 1: Performance of [Pd(IPr*)(cin)Cl] in Suzuki-Miyaura Reactions

This table summarizes the high efficiency of the palladium catalyst bearing the sterically demanding IPr* ligand in forming challenging biaryl compounds.

| Reactants | Product | Catalyst Loading (mol %) | Conditions | Yield (%) | Reference |

| Aryl Chloride & Arylboronic Acid | Tetra-ortho-substituted biaryl | Low | Mild | High | rsc.org |

Complexes like [Pd(IPr*OMe)(cin)(Cl)] have also been developed and tested in Buchwald-Hartwig cross-coupling reactions, proving effective for coupling sterically demanding aryl chlorides with hindered anilines. researchgate.net

The this compound framework has also been integrated into ligands for nickel-based catalytic systems. nih.gov These systems have proven effective in various transformations, including cross-coupling and cycloisomerization reactions. nih.govnih.gov Nickel catalysts are often favored due to their lower cost compared to palladium, and the development of effective ligands is crucial for expanding their application.

NHC-nickel complexes featuring these bulky ligands have been used in the cycloisomerization of enynes to produce 1,3-dienes. nih.gov Mechanistic studies suggest that the reaction involves the formation of a nickel hydride species through the oxidative addition of a C-H bond from the carbene ligand. nih.gov Furthermore, cationic allyl nickel complexes stabilized by a single NHC ligand have been synthesized and used as catalysts for the polymerization of 1,3-butadiene, yielding polybutadiene (B167195) with a high cis-1,4 structure. researchgate.net The steric bulk of the ligand plays a significant role in determining the stability and catalytic performance of these nickel complexes. nih.govresearchgate.net

N-Heterocyclic carbenes (NHCs) have become a dominant class of ligands in organometallic chemistry and catalysis due to their strong σ-donating properties and the ability to tune their steric bulk. nih.govtcichemicals.com The derivative IPr* (1,3-bis(2,6-bis(diphenylmethyl)-4-methylphenyl)imidazo-2-ylidene) is a prime example of an extremely bulky NHC ligand derived from this compound. rsc.orgnih.gov

The synthesis of the IPr* ligand precursor begins with the condensation of p-toluidine (B81030) and benzhydrol. rsc.org The resulting aniline (B41778) derivative, 2,6-bis(diphenylmethyl)-4-methylaniline, is the key building block containing the desired structural motif. This aniline is then used to construct the imidazolium (B1220033) salt, the precursor to the NHC ligand. rsc.orgbeilstein-journals.org The immense steric shielding provided by the four diphenylmethyl groups in IPr* is critical for stabilizing highly reactive organometallic complexes and preventing catalyst decomposition. arkat-usa.orgrsc.org This steric bulk has enabled challenging catalytic transformations that were previously difficult to achieve. rsc.orgnih.gov The success of IPr* has spurred the development of related, even more sterically demanding ligands like IPr**. arkat-usa.org

Table 2: Comparison of Steric Bulk in NHC Ligands

This table illustrates the significant steric presence of IPr* ligands compared to less substituted NHCs, a key factor in their catalytic efficacy.

| Ligand | N-Aryl Substituent | Key Feature | Percent Buried Volume (%Vbur) | Reference |

| IMes | 2,4,6-trimethylphenyl | Standard bulky NHC | 37.5 | |

| IPr | 2,6-diisopropylphenyl | Increased steric hindrance | 43.0 | nih.gov |

| IPr* | 2,6-bis(diphenylmethyl)-4-methylphenyl | Extremely bulky framework | 50.1 | rsc.org |

Impact on Polymerization Processes

The unique properties of catalysts bearing ligands derived from this compound extend to polymerization reactions. The steric environment created by these ligands influences catalyst activity, polymer molecular weight, and the incorporation of comonomers. mdpi.com

Bulky iminopyridyl nickel(II) complexes, which incorporate large substituents like dibenzocycloheptyl groups (structurally related to the diphenylmethyl moiety in terms of steric impact), have been shown to be highly active and thermally stable catalysts for ethylene (B1197577) homopolymerization. mdpi.com These catalysts produce high molecular weight polyethylene (B3416737). The steric properties of the ligand are crucial in preventing chain transfer reactions, which leads to the formation of polymers with higher molecular weights.

The development of catalysts that can copolymerize ethylene with polar vinyl monomers is a significant challenge in polymer chemistry, as the functional groups in polar monomers can deactivate traditional early-transition metal catalysts. mdpi.comnih.gov Late-transition metal catalysts, particularly nickel and palladium complexes with sterically demanding ligands, have shown great promise in this area. mdpi.com

Table 3: Ethylene-Methyl Acrylate (E-MA) Copolymerization using a Dibenzocycloheptyl-Substituted Aryliminopyridyl Ni(II) Complex

This table shows the effect of ethylene pressure on the copolymerization reaction, highlighting the trade-off between catalyst activity and comonomer incorporation.

| Run | Ethylene Pressure (atm) | Polymer Yield (g) | MA Incorporation (mol%) | Reference |

| 1 | 10 | 0.8 | 0.44 | mdpi.com |

| 2 | 20 | 1.1 | 0.29 | mdpi.com |

| 3 | 40 | 1.6 | 0.17 | mdpi.com |

Control of Polymer Microstructure and Branching Topology

The architecture of a polymer, including its microstructure and branching, dictates its physical and mechanical properties. Catalysts bearing ligands with the this compound framework, especially within the class of α-diimine nickel catalysts, have demonstrated significant capabilities in controlling polymer structure during olefin polymerization.

The primary mechanism for this control is the substantial steric hindrance provided by the two bulky diphenylmethyl groups positioned ortho to the coordinating nitrogen atoms in the ligand. researchgate.netmdpi.com This steric bulk effectively shields the axial sites of the nickel center. researchgate.net During ethylene polymerization, this shielding disfavors the "chain walking" process, a mechanism common to many late-transition metal catalysts that typically leads to the formation of highly branched, amorphous, or elastomeric polyethylenes. researchgate.netrsc.org By suppressing chain walking, these catalysts promote the linear enchainment of monomer units.

Research on sterically demanding Ni(II) α-diimine precatalysts synthesized with 2,6-bis(diphenylmethyl)-4-methyl aniline has shown that these systems produce well-defined, relatively linear polyethylene with high melting temperatures (up to 132 °C) and high molecular weights. rsc.orgnih.gov The degree of branching can be finely tuned by the catalyst structure. While many bulky α-diimine nickel catalysts produce highly branched polymers, certain designs incorporating dibenzobarrelene backbones have yielded polymers that are only slightly branched (11-34 branches per 1000 carbons). mdpi.com This ability to manipulate branching topology allows for the synthesis of polyolefins with tailored properties, from elastomers to more crystalline plastics, directly by modifying the ligand structure. acs.orgacs.org

Catalyst Performance and Efficiency Studies

The performance of a catalyst is evaluated by its activity, efficiency, and robustness under operational conditions. Catalysts incorporating the this compound moiety have been shown to exhibit exceptional performance, particularly in high-temperature applications.

Turnover Number (TON) represents the total number of substrate molecules converted by one molecule of catalyst before it becomes deactivated. Turnover Frequency (TOF) is the rate of these conversions, typically expressed as turnovers per unit time (e.g., s⁻¹ or h⁻¹). nih.gov These metrics are crucial for quantifying the intrinsic activity and efficiency of a catalyst.

A Ni(II) α-diimine catalyst featuring the 2,6-bis(diphenylmethyl)-4-methylbenzene aryl group has demonstrated very high activity in ethylene polymerization. nih.gov While detailed TOF/TON values depend on specific reaction conditions, the reported activities can be used to estimate performance. For instance, an activity of 1.4 x 10⁶ g of polyethylene per mole of Ni per hour can be translated into a TOF.

Table 1: Representative Performance of a Ni(II) α-Diimine Catalyst Catalyst: NiBr₂(ArN=C(Me)-C(Me)=NAr) where Ar = 2,6-bis(diphenylmethyl)-4-methylbenzene. Activated with methylaluminoxane (B55162) (MAO).

| Parameter | Value | Conditions | Source |

| Catalytic Activity | 1.4 x 10⁶ g PE / (mol Ni · h) | 80 °C, Ethylene | nih.gov |

| Estimated TOF * | ~1.4 x 10⁴ s⁻¹ | 80 °C, Ethylene | nih.gov |

| Polymer MW (Mₙ) | >6 x 10⁵ g mol⁻¹ | - | rsc.org |

| Polydispersity (Mₙ/Mₙ) | 1.09 - 1.46 | 80 - 100 °C | nih.gov |

Estimated TOF Calculation: Assuming the molar mass of the ethylene monomer is 28.05 g/mol , the TOF is calculated as: (1.4 x 10⁶ g/mol/h ) / (28.05 g/mol ) / (3600 s/h) ≈ 13.9 s⁻¹.

This high turnover frequency indicates a very efficient catalytic cycle, a key requirement for industrial viability.

Catalyst stability, especially thermal stability, is critical for industrial processes which are often run at elevated temperatures to ensure high reaction rates. A major advantage of using ligands with bulky substituents like the diphenylmethyl group is the enhanced stability they confer upon the catalyst. mdpi.comrsc.org

The Ni(II) α-diimine catalyst with 2,6-bis(diphenylmethyl)-4-methylbenzene groups has shown "remarkable thermal stability" at temperatures between 80 °C and 100 °C, which are conditions relevant to industrial gas-phase and slurry polymerization processes. nih.gov This stability prevents catalyst deactivation at high temperatures, allowing for sustained productivity and the synthesis of high molecular weight polymers. rsc.org The robustness is attributed to the steric shielding of the metal center, which inhibits bimolecular decomposition pathways that would otherwise deactivate the catalyst. mdpi.com While specific studies on the recyclability of these particular catalysts are not detailed, their high stability is a prerequisite for developing recyclable catalytic systems.

Ligand Design Principles for Enhanced Catalysis

The design of the ligand is paramount in dictating the behavior of the catalytic system. researchgate.net By systematically modifying the steric and electronic properties of the ligand, one can tune the catalyst to achieve desired outcomes. The this compound structure is an excellent example of this principle in action.

Steric hindrance is one of the most powerful tools in ligand design. chemrxiv.org In catalysts bearing the this compound moiety, the large, three-dimensional profile of the diphenylmethyl groups creates a crowded pocket around the active metal center. nih.govnih.gov This steric bulk has several profound effects:

Inhibition of Chain Transfer: It physically hinders chain transfer reactions, which are pathways that terminate the growth of a polymer chain. By reducing the rate of chain transfer relative to the rate of monomer insertion, catalysts can produce polymers with significantly higher molecular weights. researchgate.netmdpi.com

Enhanced Stability: The steric shielding protects the metal center from decomposition reactions, leading to greater thermal stability. rsc.orgnih.gov

Control of Selectivity: It can influence the regioselectivity of monomer insertion, thereby controlling the polymer's microstructure. acs.org In some systems, bulky ligands can create a sterically crowded pocket that favors certain substrate orientations, relieving strain through migratory insertion. nih.gov

The electronic nature of a ligand influences the reactivity of the metal center to which it is coordinated. chemrxiv.orgnih.govrsc.org Substituents on the ligand framework can donate or withdraw electron density, thereby making the metal center more or less electron-rich.

In the 2,6-bis(diphenylmethyl)-4-methylbenzene ligand, the methyl group at the para-position of the aryl ring plays a key electronic role. nih.gov The methyl group is a weak electron-donating group. This electronic donation increases the electron density on the aryl ring, which is then transmitted through the imine nitrogen to the nickel center. Modulating the electronic properties of the metal center can impact several aspects of the catalytic cycle:

Catalyst Activity: The interplay between steric bulk and electronic properties is crucial. Machine learning models applied to α-diimino nickel catalysts have indicated that catalytic activity is highly related to both the bulkiness and the distribution of polarizable atoms within the complex. mdpi.com The electron-donating methyl group contributes to this electronic landscape, fine-tuning the catalyst's performance.

By combining the significant steric hindrance of the diphenylmethyl groups with the subtle electronic modulation of the para-methyl group, ligands based on this compound provide a sophisticated platform for developing high-performance, stable, and selective polymerization catalysts.

Spectroscopic Characterization Methodologies for 1 Diphenylmethyl 4 Methylbenzene and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the analysis of organic molecules like 1-(diphenylmethyl)-4-methylbenzene, offering precise information about the hydrogen and carbon skeletons of the molecule.

Proton (¹H) NMR Studies

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the number and types of hydrogen atoms present in a molecule. In this compound, the ¹H NMR spectrum reveals distinct signals corresponding to the aromatic protons of the two phenyl rings and the methyl and methylene (B1212753) protons.

The aromatic protons typically appear in the range of δ 7.0-7.5 ppm. The protons on the unsubstituted phenyl ring and the substituted tolyl ring will exhibit complex splitting patterns due to spin-spin coupling. The methylene bridge protons (CH₂) generally produce a singlet at around δ 3.9-4.1 ppm. The methyl group (CH₃) protons of the tolyl moiety are characteristically found further upfield, typically around δ 2.3 ppm.

A study on N-(4-methylbenzyl)benzamide, an analogue, showed the benzylic CH₂ protons at δ 4.86 ppm and the methyl protons at δ 2.32 ppm. rsc.org Another related compound, 4-methyl-1,1'-biphenyl, displays its methyl proton signal at δ 2.46 ppm. rsc.org For p-cresol, a simpler analogue, the methyl protons appear at approximately δ 2.25-2.27 ppm. chemicalbook.com

| Proton Type | This compound (Predicted) | N-(4-methylbenzyl)benzamide rsc.org | 4-methyl-1,1'-biphenyl rsc.org | p-Cresol chemicalbook.com |

|---|---|---|---|---|

| Aromatic-H | ~7.0-7.5 | ~7.2-7.8 | ~7.3-7.6 | ~6.7-7.0 |

| Benzylic CH₂ | ~3.9-4.1 | 4.86 | - | - |

| Methyl CH₃ | ~2.3 | 2.32 | 2.46 | ~2.26 |

Carbon-13 (¹³C) NMR Studies

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. libretexts.org Due to the low natural abundance of the ¹³C isotope, the spectra are typically acquired with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single line. libretexts.org

For this compound, the ¹³C NMR spectrum will show distinct signals for the methyl carbon, the methylene carbon, and the various aromatic carbons. The methyl carbon signal is expected in the aliphatic region, around 21 ppm. The methylene bridge carbon will appear further downfield. The aromatic carbons will resonate in the range of approximately 125-142 ppm. The carbon atoms to which the other rings are attached (quaternary carbons) will have distinct chemical shifts from those bearing hydrogen atoms. cdnsciencepub.comdocbrown.info

In a study of methyl-substituted diphenylmethanes, the chemical shifts for 4-methyldiphenylmethane (B1265501) were reported. cdnsciencepub.com The methylated ring showed a striking similarity to p-xylene. cdnsciencepub.comdocbrown.info The chemical shifts are influenced by the substitution pattern and steric effects. cdnsciencepub.com

| Carbon Type | 4-Methyldiphenylmethane cdnsciencepub.com | Diphenylmethane (B89790) nih.gov | Toluene (B28343) docbrown.info |

|---|---|---|---|

| C-1' (ipso, unsubstituted ring) | 141.9 | 141.9 | - |

| C-2', C-6' (ortho, unsubstituted ring) | 128.9 | 128.9 | - |

| C-3', C-5' (meta, unsubstituted ring) | 128.3 | 128.3 | - |

| C-4' (para, unsubstituted ring) | 125.8 | 125.8 | - |

| C-1 (ipso, substituted ring) | 138.8 | - | 137.7 |

| C-2, C-6 (ortho, substituted ring) | 128.9 | - | 129.1 |

| C-3, C-5 (meta, substituted ring) | 129.1 | - | 128.3 |

| C-4 (para, substituted ring) | 135.2 | - | 125.4 |

| Methylene (CH₂) | 41.4 | 41.9 | - |

| Methyl (CH₃) | 20.9 | - | 21.5 |

Advanced NMR Techniques (e.g., Solid-State NMR for Catalytic Systems)

Advanced NMR techniques are crucial for probing more complex structural and dynamic features. researchgate.net For systems involving catalysts, such as zeolites used in the synthesis of diphenylmethane derivatives, solid-state NMR (ssNMR) is particularly powerful. ssNMR can provide information about the adsorbed state of molecules within the catalyst pores and the nature of the active sites.

Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) can enhance the signal of low-abundance nuclei like ¹³C in the solid state. Two-dimensional correlation techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) can be adapted for solid-state studies to establish through-bond connectivities between different nuclei, providing a detailed picture of the molecule-catalyst interaction. ipb.pt These methods are invaluable for understanding reaction mechanisms at a molecular level within catalytic systems. rsc.org

Vibrational Spectroscopy

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. msu.edu The FT-IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its different structural components.

Key expected vibrational modes include:

Aromatic C-H stretching: These typically appear in the region of 3000-3100 cm⁻¹. researchgate.net

Aliphatic C-H stretching: The stretching vibrations of the methyl and methylene groups are found just below 3000 cm⁻¹.

C=C stretching (aromatic): These vibrations within the phenyl rings give rise to several bands in the 1450-1600 cm⁻¹ region.

C-H bending: In-plane and out-of-plane bending vibrations of the aromatic C-H bonds occur in the fingerprint region (below 1500 cm⁻¹). The pattern of these bands can be indicative of the substitution pattern on the benzene (B151609) rings. For a para-substituted ring, a strong band is often observed around 800-840 cm⁻¹.

The FT-IR spectrum of liquid toluene shows aromatic C-H stretching absorptions between 3000 and 3100 cm⁻¹. researchgate.net For a related compound, 4,4'-methylenedianiline, vibrational wavenumbers have been computed, providing a basis for assigning experimental spectra. nih.gov

| Vibrational Mode | Expected Range (cm⁻¹) | Notes |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Characteristic of the phenyl and tolyl rings. researchgate.net |

| Aliphatic C-H Stretch | 3000 - 2850 | From the methylene and methyl groups. |

| Aromatic C=C Stretch | 1600 - 1450 | Multiple bands are expected due to the two aromatic rings. |

| CH₂ Bend (Scissoring) | ~1465 | Characteristic of the methylene bridge. |

| CH₃ Bend (Asymmetric) | ~1450 | Characteristic of the methyl group. |

| CH₃ Bend (Symmetric) | ~1375 | Characteristic of the methyl group. |

| Aromatic C-H Out-of-Plane Bend | 900 - 675 | The specific pattern is diagnostic of the substitution on the rings. A strong band for the para-substituted ring is expected around 800-840 cm⁻¹. |

Fourier-Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy is a complementary technique to FT-IR. It relies on the inelastic scattering of monochromatic light. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is often better for non-polar bonds and symmetric vibrations.

In the FT-Raman spectrum of this compound, the symmetric "breathing" modes of the aromatic rings are expected to be particularly strong. The C=C stretching vibrations of the rings will also be prominent. The line intensity and position of the characteristic ring breathing mode have been shown to be sensitive to amino substitution in diphenylmethane analogues. nih.gov The vibrational wavenumbers for related diphenylmethane structures have been computed to aid in the assignment of experimental Raman spectra. nih.gov The study of molecular crystals using Raman spectroscopy, assisted by periodic DFT calculations, allows for a detailed assignment of vibrational modes. mdpi.com

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio of its ions.

In the mass spectrum of diphenylmethane, a structural analogue of this compound, the molecular ion peak is prominent. The fragmentation pattern is characterized by the loss of a phenyl group, leading to the formation of a stable tropylium (B1234903) ion. nih.gov For diphenylmethane antihistaminics and their analogues, positive-ion electron impact (PIEI) mass spectrometry often results in weak or absent molecular ion peaks. nih.gov Common fragments include those at m/z 165 and/or 167, corresponding to the diphenylmethyl moiety, and a base peak at m/z 58 for compounds containing a dimethylaminomethyl group. nih.gov In positive-ion chemical ionization (PICI), protonated molecules ([M+H]+) and adducts with reagent gas ions (e.g., [M+C2H5]+) are typically observed. nih.gov

The fragmentation of methylbenzene (toluene) involves the loss of a hydrogen atom to form the stable benzyl (B1604629) cation (m/z 91), which is often the base peak. docbrown.info Further fragmentation can lead to the loss of acetylene, forming a cyclopentadienyl (B1206354) cation (m/z 65). docbrown.info For 1,4-dimethylbenzene (p-xylene), a common fragmentation pathway is the loss of a methyl group to form a methylbenzyl cation (m/z 91), which is also a prominent peak. docbrown.info

For this compound, with a molecular weight of 258.36 g/mol , the fragmentation pattern would be expected to show characteristics of both diphenylmethane and methylbenzene. The molecular ion peak at m/z 258 would be anticipated, with significant fragments corresponding to the loss of a phenyl group (m/z 181), a tolyl group (m/z 167), and the formation of the tropylium ion (m/z 91).

Table 1: Key Mass Spectrometry Data for this compound and its Analogues

| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |

| Diphenylmethane | 168 | 167, 91 |

| Methylbenzene | 92 | 91, 65 |

| 1,4-Dimethylbenzene | 106 | 91 |

| This compound | 258 (predicted) | 181, 167, 91 (predicted) |

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of elemental compositions and the differentiation between compounds with the same nominal mass. For this compound, with a monoisotopic mass of 258.140851 g/mol , HRMS can confirm its elemental formula of C₂₀H₁₈. epa.gov This level of precision is crucial for distinguishing it from other isomeric compounds. HRMS is also invaluable in the analysis of complex mixtures, such as in the study of triarylmethane dyes, where it can be used to identify individual components and their isomers. researchgate.net The technique has been successfully applied to the analysis of polybrominated diphenyl ethers and their metabolites in environmental samples, demonstrating its robustness for complex matrices. capes.gov.br

The coupling of chromatographic separation techniques with mass spectrometry provides a powerful tool for the analysis of complex mixtures. Gas chromatography-mass spectrometry (GC-MS) is well-suited for the analysis of volatile and thermally stable compounds like this compound. In GC-MS analysis of related compounds like diphenylmethane, good separation from impurities can be achieved. nih.govresearchgate.net A study on commercial solvent mixtures utilized GC-MS to identify and quantify various alkyl derivatives of benzene and diphenyl. nih.gov

Liquid chromatography-mass spectrometry (LC-MS), particularly with tandem mass spectrometry (LC-MS/MS), is a sensitive and selective method for analyzing less volatile compounds and has been extensively used for the determination of triphenylmethane (B1682552) dyes and their metabolites in various samples. chromatographyonline.comwaters.comrsc.org The use of LC-MS avoids the need for derivatization that is sometimes required for UV/Vis detection of leuco-forms of these dyes. waters.com

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals.

The UV-Vis spectra of triarylmethane and diphenylmethane derivatives are characterized by distinct absorption bands. rsc.orgresearchgate.net Triarylmethanes typically exhibit two main absorption bands, the x-band and the y-band, arising from electronic transitions from the non-bonding and second highest occupied molecular orbitals to the lowest unoccupied molecular orbital, respectively. researchgate.net The electronic absorption spectra of di- and tri-arylmethane dyes are influenced by the electronic symmetry of the molecule, with unsymmetrical derivatives showing bathochromic (red-shifted) or hypsochromic (blue-shifted) deviations in their absorption bands. rsc.org The introduction of different substituents can also significantly alter the absorption spectra. uclan.ac.uk The UV absorption spectra of stilbene (B7821643) and related compounds have been studied in the solid state, providing insights into the effects of molecular conformation on electronic transitions. science-softcon.de

For this compound, the UV-Vis spectrum is expected to show absorptions characteristic of the isolated phenyl and tolyl chromophores, likely in the region of 260-270 nm. The presence of the diphenylmethyl group may lead to a slight red shift and hyperchromic effect compared to toluene.

Intramolecular charge transfer (ICT) can occur in molecules with electron-donating and electron-accepting groups. While this compound does not possess strong donor-acceptor pairs, the phenyl and tolyl groups can engage in π-π stacking and other non-covalent interactions that can influence its electronic properties. Studies on donor-pyrene-acceptor systems have shown that the photophysical properties can be tuned by the choice of donor and acceptor moieties. chemrxiv.org The investigation of charge transfer in organic functional materials is crucial for understanding their performance in electronic devices. researchgate.net The dynamics of charge transfer in semiconducting conjugated polymers have been studied using a combination of density functional theory and molecular dynamics simulations. rsc.org While direct ICT may not be a dominant feature of this compound, understanding the potential for weak charge transfer interactions is important for a complete characterization of its electronic behavior.

X-ray Diffraction (XRD) Crystallography

Single Crystal X-ray Diffraction for Structural Elucidation

A notable study on diphenylmethane by Barnes and coworkers determined its crystal structure at a temperature of -70 °C. acs.org This analysis revealed that diphenylmethane crystallizes in the monoclinic space group P2₁/c. The crystallographic data obtained from this study provides a foundational understanding of the structural parameters that can be expected for its derivatives.

The process of single-crystal X-ray diffraction involves irradiating a single, high-quality crystal with monochromatic X-rays. The interaction between the incident X-rays and the electron clouds of the atoms within the crystal lattice produces a unique diffraction pattern. carleton.edu By analyzing the positions and intensities of the diffracted beams, scientists can construct a three-dimensional electron density map of the molecule, from which the atomic positions can be precisely determined. umass.edu

Below is a summary of the key crystallographic data for diphenylmethane, which serves as a representative model for this compound.

| Crystallographic Parameter | Value for Diphenylmethane |

|---|---|

| Molecular Formula | C₁₃H₁₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.875(11) |

| b (Å) | 6.220(12) |

| c (Å) | 20.232(19) |

| β (°) | 119.89(9) |

| Temperature (K) | 203 |

Analysis of Molecular Conformation and Crystal Packing

The data obtained from single-crystal X-ray diffraction allows for a detailed analysis of the molecule's conformation—its three-dimensional shape—and its arrangement within the crystal lattice, known as crystal packing. For diphenylmethane, and by extension its derivatives, the conformation is primarily defined by the rotational orientation of the two phenyl rings relative to the central methylene bridge.

The study by Barnes et al. revealed that in the crystalline state, the two phenyl rings of diphenylmethane are not symmetrically oriented. acs.org Instead, the molecule adopts a helical conformation with distinct twist angles for each ring. This asymmetry is in contrast to calculations for an isolated molecule, which suggest a more symmetric 'gable' conformation. aip.orgcdnsciencepub.com This highlights the significant influence of intermolecular forces within the crystal lattice on the preferred molecular conformation. soton.ac.uk

The central C-C-C bond angle of the methylene bridge is also a key conformational parameter. In diphenylmethane, this angle was found to be 112.5°, which is a significant deviation from the ideal tetrahedral angle of 109.5° and is notably smaller than that observed in many of its ring-substituted derivatives. acs.org

Key conformational and packing details for diphenylmethane are summarized in the table below.

| Conformational/Packing Parameter | Value/Description for Diphenylmethane |

|---|---|

| Ring Twist Angle 1 (°) | 63.9 |

| Ring Twist Angle 2 (°) | 71.1 |

| Central C-C-C Bond Angle (°) | 112.5 |

| Molecular Conformation | Helical |

| Crystal Packing | Helical arrangement of molecules |

Computational and Theoretical Chemistry Studies on 1 Diphenylmethyl 4 Methylbenzene Systems

Quantum Chemical Calculations

Quantum chemical calculations are at the heart of modern computational chemistry, employing the principles of quantum mechanics to model molecular properties. aps.org These calculations can determine a wide range of characteristics, including relative energies between different chemical states, electronic distributions, and thermodynamic properties. nih.gov Methods are generally categorized by their level of theory and computational expense, ranging from highly accurate but demanding ab initio methods to more efficient semi-empirical approaches.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become one of the most popular quantum chemical methods due to its favorable balance of accuracy and computational cost. nih.govacs.org DFT calculations are used to investigate the electronic structure of many-electron systems by focusing on the electron density rather than the complex many-electron wavefunction. wikipedia.org

For 1-(Diphenylmethyl)-4-methylbenzene, DFT, likely using a hybrid functional such as B3LYP combined with a basis set like 6-311++G(d,p), would be employed to:

Determine the molecule's ground-state energy and optimized geometry. researchgate.net

Calculate electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. researchgate.net

Generate Molecular Electrostatic Potential (MEP) maps to identify regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic), predicting sites for chemical reactions. bohrium.com

Simulate spectroscopic properties, such as vibrational frequencies (IR and Raman) and NMR chemical shifts, which can be compared with experimental data for structural validation. researchgate.net

Ab Initio Methods

The term ab initio, meaning "from first principles," refers to methods that solve the electronic Schrödinger equation without using experimental data for parametrization. wikipedia.org These methods, such as Hartree-Fock (HF) and more advanced post-Hartree-Fock techniques (like Møller-Plesset perturbation theory or Coupled Cluster theory), offer a systematic pathway to improving accuracy. wikipedia.org

While computationally more intensive than DFT, ab initio calculations could be applied to this compound to:

Provide a high-accuracy benchmark for energies and geometries, against which results from other methods like DFT can be compared.

Investigate excited electronic states with high reliability.

Obtain a precise description of electron correlation, which is crucial for accurately modeling non-covalent interactions within the molecule.

Semi-Empirical Approaches

Semi-empirical methods simplify quantum mechanical calculations by incorporating parameters derived from experimental data. jomardpublishing.com Methods like PM3 (Parametrized Model 3) are computationally much faster than DFT or ab initio techniques, making them suitable for studying very large molecular systems or for performing initial, exploratory calculations. jomardpublishing.com

For a molecule of the size of this compound, a semi-empirical approach could be used for:

Rapidly scanning the potential energy surface to identify various stable conformers before refining their geometries and energies with a higher-level theory like DFT. jomardpublishing.com

Calculating electronic parameters for large sets of related molecules in qualitative studies.

Molecular Geometry and Conformational Analysis

The biological activity and physical properties of a molecule are intrinsically linked to its three-dimensional shape. fiveable.me Conformational analysis is the study of the different spatial arrangements (conformations) of a molecule that arise from rotations around single bonds and the relative energies of these conformations. lumenlearning.com

Optimized Geometry Determination

A critical first step in any computational study is to find the optimized molecular geometry, which corresponds to the lowest energy arrangement of the atoms. mdpi.com This is achieved through an iterative process where the forces on each atom are calculated, and the atomic positions are adjusted until a minimum on the potential energy surface is reached.

For this compound, this process would be performed using a method like DFT with a suitable basis set (e.g., B3LYP/6-311++G(d,p)) to yield precise bond lengths, bond angles, and dihedral angles for the most stable conformation. researchgate.netbohrium.com

Dihedral Angle and Torsion Angle Investigations

A detailed conformational analysis would involve systematically rotating these bonds and calculating the energy at each step to map out the potential energy surface. This analysis would reveal:

Stable Conformers: The lowest energy conformations (e.g., staggered arrangements like gauche and anti) which are most likely to be populated. libretexts.orglibretexts.org

Transition States: The highest energy conformations (e.g., eclipsed arrangements) which represent the barriers to rotation between stable conformers. libretexts.orglibretexts.org

Steric Hindrance: Repulsive interactions that occur when the bulky phenyl and tolyl groups are brought into close proximity, leading to an increase in molecular energy. libretexts.org

The results of such an investigation would typically be presented in a potential energy diagram, plotting the relative energy against the dihedral angle of rotation.

Below is a hypothetical data table illustrating the kind of information that would be generated from DFT calculations for the optimized geometry of this compound.

| Parameter | Description | Calculated Value (Hypothetical) |

| Total Energy | Ground state electronic energy | -850.1234 Hartrees |

| Dipole Moment | Measure of molecular polarity | 0.45 Debye |

| E_HOMO | Energy of Highest Occupied Molecular Orbital | -6.21 eV |

| E_LUMO | Energy of Lowest Unoccupied Molecular Orbital | -0.98 eV |

| HOMO-LUMO Gap | Indicator of chemical stability | 5.23 eV |

Another interactive table could present key dihedral angles for a hypothetical stable conformer.

| Dihedral Angle | Atoms Defining the Angle | Angle (Degrees) |

| τ1 (C-C-C-C) | Phenyl1 - Methane (B114726) C - Phenyl2 - C | 65.4° |

| τ2 (C-C-C-C) | Phenyl1 - Methane C - Tolyl - C | 70.2° |

| τ3 (C-C-C-C) | Phenyl2 - Methane C - Tolyl - C | -175.1° |

Detailed Computational and Theoretical Research on this compound Not Available in Publicly Accessible Literature

The user's request specified a detailed article covering several advanced computational analyses, including:

Electronic Structure and Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, Natural Bond Orbital (NBO) analysis for stability and charge delocalization, and Molecular Electrostatic Potential (MEP) studies to identify reactive regions.

Vibrational Frequency Computations: Including Potential Energy Distribution (PED) analysis.

Non-Linear Optical (NLO) Properties: Specifically, dipole moment calculations.

These analyses require dedicated computational studies to be performed on the molecule . The search for such studies, using terms like "this compound computational chemistry," "DFT study of 4-methyltritan," and "electronic properties of 1-benzhydryl-4-methylbenzene," did not uncover any publications that have performed these specific calculations and reported the results.

Without access to peer-reviewed research that has explicitly modeled this compound, it is not possible to generate the scientifically accurate content, detailed research findings, and data tables required by the provided outline. The creation of such an article would necessitate fabricating data, which is contrary to the principles of scientific accuracy.

Therefore, the requested article focusing solely on the computational and theoretical chemistry studies of this compound cannot be generated at this time due to a lack of published research on this specific topic.

In-Depth Analysis of this compound in Advanced Polymer Applications

Initial research indicates a significant gap in scientific literature regarding the direct application of this compound and its derivatives in the specified areas of materials science and polymer chemistry. Extensive database searches, including scholarly articles and patent filings, did not yield specific studies or data sets detailing the use of this compound in polymer synthesis, modification, or for enhancing material attributes as outlined.

The exploration for the role of this compound in controlling polyethylene (B3416737) branching, developing hyperbranched structures, and influencing the physical properties of polymers has not produced concrete research findings. Consequently, the following sections, while structured according to the requested outline, will reflect the absence of specific data directly implicating "this compound" in these applications. The content will, therefore, focus on the general principles and methodologies within these research areas, highlighting where a compound like this compound could hypothetically be of interest, while clearly stating the lack of documented evidence.

Applications in Materials Science and Polymer Chemistry Involving 1 Diphenylmethyl 4 Methylbenzene Derivatives

Advanced Polymeric Materials Design

Catalyst Design for Tailored Polymer Microstructure